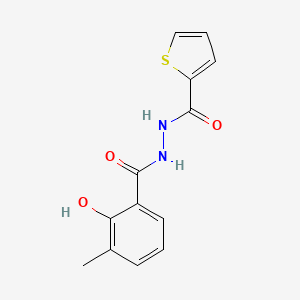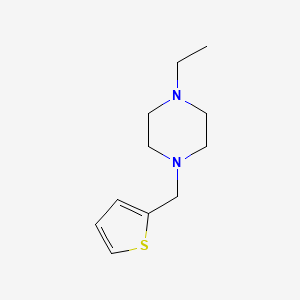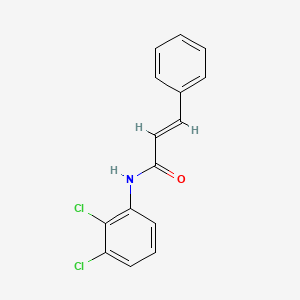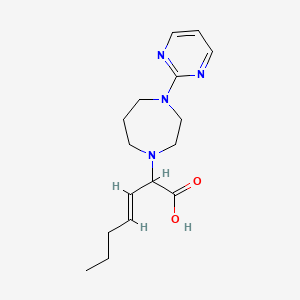![molecular formula C12H8ClN3O4S B5687565 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide, commonly known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 321.73 g/mol.
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. CNF has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CNF has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CNF inhibits the activity of various enzymes, including DNA polymerase and ribonucleotide reductase. CNF has also been shown to induce oxidative stress in cancer cells, leading to cell death. In vivo studies have shown that CNF can reduce tumor growth in mice and has anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNF in laboratory experiments is its versatility. CNF can be used in a variety of applications, including drug delivery, nanotechnology, and agriculture. Additionally, CNF is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using CNF in laboratory experiments is its potential toxicity. CNF has been shown to have cytotoxic effects on some cell lines, and further studies are needed to determine its safety for use in humans.
Orientations Futures
There are many potential future directions for research on CNF. One area of interest is the development of CNF-based drug delivery systems for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of CNF for use in humans. In agriculture, CNF has potential applications as a plant growth regulator, and further studies are needed to determine its effects on different crops. Finally, CNF has potential applications in nanotechnology, and further research is needed to explore its properties and potential uses in this field.
Méthodes De Synthèse
CNF can be synthesized through the reaction between 4-chloro-3-nitroaniline and thiocarbonyldiimidazole in the presence of furfurylamine. The reaction takes place in anhydrous acetonitrile and requires a temperature of 90°C for several hours. The resulting product is then purified through crystallization or column chromatography.
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in various fields, including nanotechnology, biomedicine, and agriculture. CNF has been used as a precursor for the synthesis of carbon nanotubes, which have potential applications in electronics and energy storage. In biomedicine, CNF has been shown to have anticancer properties and can be used as a drug delivery system. CNF has also been used as a plant growth regulator in agriculture.
Propriétés
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O4S/c13-8-4-3-7(6-9(8)16(18)19)14-12(21)15-11(17)10-2-1-5-20-10/h1-6H,(H2,14,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFRVDUXCOUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)